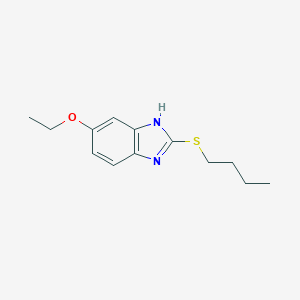![molecular formula C13H16ClN5O B416404 N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine](/img/structure/B416404.png)
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a furan ring, a piperidine ring, and a triazine core
Preparation Methods
The synthesis of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through nucleophilic substitution reactions.
Addition of the piperidine ring: The piperidine ring is usually added via nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated products.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to N-[4-chloro-6-(1-piperidinyl)-1,3,5-triazin-2-yl]-N-(2-furylmethyl)amine include other triazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds are:
- 4-chloro-N-(furan-2-ylmethyl)aniline
- 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClN5O |
|---|---|
Molecular Weight |
293.75g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H16ClN5O/c14-11-16-12(15-9-10-5-4-8-20-10)18-13(17-11)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,9H2,(H,15,16,17,18) |
InChI Key |
OXZOBPDTKHWPGM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416321.png)
![Ethyl 2-{[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]methyl}benzoate](/img/structure/B416322.png)
![14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
![4-(4-fluorophenyl)-5-propionyl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416324.png)
![1-[4-(4-bromophenyl)-1-chloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416326.png)
![1-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416328.png)
![2-methoxy-5-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B416329.png)
![1-[4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416332.png)


![5-(1-azepanyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416336.png)

![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B416343.png)
